Persenone B

Description

Properties

CAS No. |

215117-09-2 |

|---|---|

Molecular Formula |

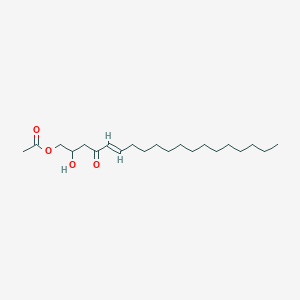

C21H38O4 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

[(E)-2-hydroxy-4-oxononadec-5-enyl] acetate |

InChI |

InChI=1S/C21H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)17-21(24)18-25-19(2)22/h15-16,21,24H,3-14,17-18H2,1-2H3/b16-15+ |

InChI Key |

DSLYZXQQSWFUHY-FOCLMDBBSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(=O)CC(COC(=O)C)O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(=O)CC(COC(=O)C)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)CC(COC(=O)C)O |

Synonyms |

persenone B |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution of Persenone B

Occurrence in Persea americana (Avocado) Cultivars

Persenone B has been identified as a constituent of the avocado fruit. researchgate.netphcogrev.com It is one of several related acetogenins (B1209576) isolated from this species, indicating its role as a characteristic metabolite within avocado cultivars. researchgate.netmdpi.com

Scientific analysis has confirmed the presence of this compound in various tissues of the avocado fruit. It has been successfully isolated from the avocado fruit pulp, where it is found alongside other major fatty acid derivatives like Persenone A. mdpi.comresearchgate.net Furthermore, research has identified this compound as a component of the lipid fraction of avocado seeds. researchgate.netnih.gov While acetogenins as a class are known to be present in the peel, specific quantification of this compound in this tissue is less commonly detailed in the literature compared to the pulp and seed. mdpi.comredalyc.org

Table 1: Distribution of this compound in Persea americana Fruit Tissues

| Fruit Tissue | Presence of this compound |

|---|---|

| Pulp (Mesocarp) | Confirmed mdpi.comresearchgate.net |

| Seed | Confirmed researchgate.netnih.gov |

| Peel (Exocarp) | Acetogenin (B2873293) class present mdpi.comredalyc.org |

The broader class of fatty alcohols to which this compound belongs has been isolated from the leaves and stem bark of Persea americana. mdpi.com Studies on the various parts of the avocado plant, including the leaves and root bark, mention the presence of Persenone A and B as extractable compounds, suggesting a wider distribution beyond the fruit. ajopred.comscholarsresearchlibrary.com However, detailed reports focusing specifically on the isolation of this compound from leaves and stem bark are not as prevalent as those concerning the fruit.

Quantitative Variation Across Developmental Stages and Cultivars

Further illustrating this quantitative variance, a food-grade acetogenin-enriched extract from avocado seed, known as Avosafe®, was analyzed and found to contain this compound at a concentration of approximately 9% (w/w) of the total organic solids. upm.edu.my This highlights its status as a significant, though not the most abundant, acetogenin in the seed extract. Research into the developmental stages of avocado has also detected this compound within the polar lipid fraction of cotyledons during germination. frontiersin.org

Table 2: Acetogenin Composition of a Standardized Avocado Seed Extract (Avosafe®)

| Compound | Percentage Composition (w/w) |

|---|---|

| AcO-avocadene | 25% |

| Persenone A | 23% |

| AcO-avocadyne | 17% |

| Persin (B1231206) | 14% |

| This compound | 9% |

| Persenone C | 4% |

| AcO-avocadenyne | 4% |

| Persediene | 2% |

| AcO-avocadiene B | 2% |

Data sourced from Rodríguez-Sánchez et al., 2019. upm.edu.my

Comparative Analysis with Related Acetogenins (e.g., Persenone A, Persenone C, Persin)

This compound is structurally and functionally related to other acetogenins found in avocado, such as Persenone A, Persenone C, and Persin. researchgate.netphcogrev.com Persenone A, B, and C all share a key chemical feature known as a trans-enone group, which is believed to contribute to their bioactivity. researchgate.net

While structurally similar, these compounds exhibit differences in their relative abundance and reported biological activities in vitro. Persenone A and Persin are often considered major acetogenins in the pulp. researchgate.net In comparative studies, Persenone A and B were identified as potent inhibitors of superoxide (B77818) and nitric oxide generation. phcogrev.commdpi.com In one antimicrobial assay against Clostridium sporogenes, both Persenone A and this compound, isolated from avocado seeds, demonstrated a minimum inhibitory concentration (MIC) of 7.8 µg/mL. researchgate.net In contrast, Persenone C showed a higher MIC of 15.6 µg/mL in the same study. researchgate.net Conversely, in a separate in vitro analysis, Persenone C was found to have a more potent antiplatelet activity than other acetogenins, including this compound. redalyc.org

Table 3: Comparative Profile of this compound and Related Acetogenins

| Compound | Chemical Formula | Key Structural Feature | Comparative In Vitro Activity Example |

|---|---|---|---|

| This compound | C21H38O4 nih.gov | trans-enone group researchgate.net | MIC of 7.8 µg/mL against C. sporogenes researchgate.net |

| Persenone A | C21H32O4 researchgate.net | trans-enone group researchgate.net | MIC of 7.8 µg/mL against C. sporogenes researchgate.net |

| Persenone C | C19H32O4 researchgate.net | trans-enone group researchgate.net | MIC of 15.6 µg/mL against C. sporogenes researchgate.net |

| Persin | C23H40O4 researchgate.net | 1-acetoxy-2-hydroxy-4-oxo structure researchgate.net | Considered a major acetogenin in many cultivars redalyc.org |

Isolation and Advanced Structural Elucidation of Persenone B

Determination of Stereochemical Configuration

The stereochemistry of a molecule defines the three-dimensional arrangement of its atoms. For Persenone B, whose systematic name is (5E)-1-(acetyloxy)-2-hydroxy-5-nonadecen-4-one, the stereochemical configuration has been partially determined. ontosight.airesearchgate.net

The double bond located between carbon atoms 5 and 6 (C5-C6) is established to be in the trans or (E) configuration. nih.govresearchgate.net This is a critical feature of its molecular geometry. However, this compound also contains a chiral center at the C2 position, where a hydroxyl group is attached. The absolute configuration (R or S) at this stereocenter has not been conclusively reported in scientific literature, and several chemical databases list the stereochemistry at this position as unknown. nih.govncats.io

Elucidation of Unique Structural Features

The chemical structure of this compound is distinguished by several key functional groups that are crucial to its identity and properties. These features were elucidated through detailed spectroscopic analysis.

Acetyl Moiety : this compound possesses an acetyl group (—OAc) at the C1 position, forming an acetate (B1210297) ester. ontosight.airesearchgate.net This feature is shared with other related acetogenins (B1209576) found in avocado.

Unsaturated Bonds : The molecule's carbon backbone is characterized by a single carbon-carbon double bond between the C5 and C6 positions. researchgate.netgoogle.com The presence and location of this unsaturation are defining characteristics of the "persenone" class of compounds.

trans-Enone Group : A significant structural feature of this compound is the presence of a trans-enone group. researchgate.netresearchgate.net This functional group consists of the ketone at the C4 position being in conjugation with the C5-C6 double bond. The term "trans" specifies the geometry of this double bond. This α,β-unsaturated ketone system is considered a key feature and has been associated with the bioactivity of this family of molecules. researchgate.netresearchgate.net

Biosynthetic Pathways and Metabolic Interrelationships of Persenone B

Proposed Biogenetic Origins within Persea Species

Aliphatic acetogenins (B1209576) like Persenone B are unique to the Persea genus and a few related species, indicating a distinct evolutionary origin for their biosynthetic pathways. The genus Persea itself is believed to have ancient roots, originating in Africa and migrating to the Americas. nih.gov The consistent presence of a complex profile of acetogenins across numerous avocado cultivars suggests that the genetic and enzymatic machinery for their production is a conserved trait within the species. frontiersin.orgresearchgate.net

The biosynthesis is thought to occur in specialized oil-containing cells known as idioblasts, which have been identified as the primary site of acetogenin (B2873293) accumulation in the avocado mesocarp (pulp). researchgate.net The concentration of these compounds in various plant tissues—including the seed, peel, mesocarp, and leaves—points to a ubiquitous and fundamental role in the plant's physiology and defense mechanisms. nih.govfrontiersin.org

Precursor Incorporation Studies

The biosynthesis of this compound is intrinsically linked to fatty acid metabolism. As an odd-chain fatty alcohol derivative, its carbon backbone is believed to originate from common fatty acids that undergo specific elongation and modification steps.

While direct tracer studies for this compound are limited, metabolic correlation studies provide strong evidence for its precursors. Research analyzing the lipid profiles of various avocado tissues has proposed that unsaturated fatty acids are the immediate precursors to acetogenins. frontiersin.org Correlation network analysis, which examines the relationship between the levels of different metabolites, has identified several fatty acids as likely candidates in the biosynthetic pathway.

Specifically, linoleic acid, α-linolenic acid, and the omega-3 fatty acid docosahexaenoic acid (DHA) have been proposed as close intermediaries for acetogenin synthesis. nih.govfrontiersin.org Studies have observed a significant negative correlation between the concentrations of these fatty acids and various acetogenins, including those structurally similar to this compound, such as Persenone A. nih.govfrontiersin.org This inverse relationship—where the decrease in a precursor fatty acid corresponds to an increase in an acetogenin—strongly implies a direct metabolic conversion. frontiersin.org For instance, DHA shows a negative correlation with AcO-persenone A (a C23:3 acetogenin), suggesting it may be a key precursor. frontiersin.org

Table 1: Negative Correlations Between Acetogenins and Potential Fatty Acid Precursors in Persea americana

| Acetogenin | Correlated Fatty Acid | Correlation Coefficient (r) | Reference |

|---|---|---|---|

| AcO-persin (23:2) | Linoleic acid (18:2) | -0.75 | frontiersin.org |

| AcO-persenone A (23:3) | Docosahexaenoic acid (DHA, 22:6) | -0.73 | frontiersin.org |

| AcO-avocadene (19:1) | Docosahexaenoic acid (DHA, 22:6) | -0.70 | frontiersin.org |

| AcO-avocadene (19:1) | α-Linolenic acid (18:3) | - | frontiersin.org |

| This compound | Polyunsaturated Fatty Acids (general) | Negative | nih.govfrontiersin.org |

The formation of the characteristic odd-carbon chain of this compound from even-chain fatty acid precursors necessitates a specific chain elongation mechanism. However, the precise enzymatic pathway for this conversion in Persea americana has not been fully elucidated. Standard fatty acid synthesis (FAS) in plants typically produces even-chain fatty acids. The presence of odd-chain fatty acids in the diacylglycerol (DAG) and triacylglycerol (TAG) pools of avocado seeds suggests a reserve of precursors is maintained for acetogenin synthesis. nih.govresearchgate.net

While specific enzymes are unknown, it is hypothesized that a non-standard elongation process occurs. One study on the chemical synthesis of an acetogenin precursor utilized a Grignard reaction to achieve the elongation of the aliphatic chain, but this is a synthetic method and does not represent the biological pathway. google.com Research has shown that certain acetogenins can inhibit acetyl-CoA carboxylase (ACC), a key regulatory enzyme in fatty acid synthesis, which suggests a complex feedback relationship between the acetogenin products and the fatty acid precursor pool. google.comnih.gov However, the specific enzymes that add the single carbon unit to an even-chain fatty acid to initiate the odd-chain structure of this compound remain to be identified.

Enzymatic Machinery Involved in this compound Biosynthesis

The complete enzymatic cascade responsible for transforming a fatty acid precursor into the final structure of this compound is largely uncharacterized. The conversion likely involves a series of desaturation, hydroxylation, and acetylation steps. It has been proposed that these modifications might occur while the acyl chain is still attached to a glycerol (B35011) backbone within polar lipids. frontiersin.org

Furthermore, the diversity of acetogenins within the avocado plant suggests the existence of "acetogenin-editing enzymes." nih.gov This hypothesis posits that a common acetogenin precursor, such as AcO-persin, could be enzymatically modified to produce shorter-chain acetogenins. nih.gov This would imply a suite of enzymes capable of cleaving, desaturating, and functionalizing the lipid backbone. However, to date, no specific desaturase, hydroxylase, or synthase has been definitively isolated and confirmed to participate in the biosynthesis of this compound.

Metabolic Flux and Correlation with Lipid Profiles During Plant Development

The concentration of this compound and related acetogenins is not static; it fluctuates significantly during the life cycle of the plant, particularly during periods of high metabolic activity like germination and growth.

Studies tracking lipid profiles during avocado development reveal a dynamic interplay between fatty acids and acetogenins. During seed germination, the embryonic axis shows the highest accumulation of acetylated acetogenins (AcO-acetogenins), including this compound. nih.govfrontiersin.org This suggests a crucial role for these compounds in the early stages of plant growth.

Table 2: Relative Changes in Acetogenin and Fatty Acid Content in Persea americana Tissues During Development

| Tissue | Developmental Stage | Observation | Reference |

|---|---|---|---|

| Embryonic Axis | Germination | Highest accumulation of total AcO-acetogenins. | frontiersin.org |

| Cotyledons | Germination | Triglycerides are consumed while polar lipids increase. | nih.govfrontiersin.org |

| Seedling Leaves | Early Development | AcO-persenone B is the second-largest acetogenin component (~20%). | nih.gov |

| Seedling Leaves | Later Development | AcO-persenone B concentration decreases by ~10%. | nih.gov |

| Leaves | Development | Reduction in fatty acid content concurs with acetogenin accumulation. | nih.gov |

Correlation with Triacylglycerols, Mono- and Diacylglycerols, and Phospholipids

The biosynthesis and metabolic roles of this compound are intricately linked with the broader lipid metabolism of the avocado plant (Persea americana). Research into the lipidome of various avocado tissues has revealed significant correlations and potential precursor-product relationships between acetogenins, like this compound, and major lipid classes, including triacylglycerols (TAGs), diacylglycerols (DAGs), monoacylglycerols (MAGs), and phospholipids.

Association with Triacylglycerols (TAGs) and Diacylglycerols (DAGs)

Evidence suggests that TAGs and DAGs serve as crucial pools of precursors for the synthesis of acetogenins. nih.gov Studies have identified acetogenin backbones within the triacylglycerol fractions of avocado cotyledons for the first time. nih.govfrontiersin.org This finding points to TAGs as potential initial donors for the carbon skeletons required for acetogenin biosynthesis. researchgate.net

Further supporting this connection is the observation that approximately one-third of the diacylglycerols and triacylglycerols within the avocado seed lipidome contain fatty acids with odd-numbered carbon chains. nih.gov This is significant because acetogenins are often derived from odd-chain fatty acids, indicating that these specific TAGs and DAGs may represent a dedicated reservoir for acetogenin production. nih.govfrontiersin.org

Dynamic changes in these lipid classes during fruit development and ripening also highlight their relationship with acetogenins. For instance, in the lipid-containing idioblasts of avocado mesocarp, TAG levels decrease during ripening, while a corresponding increase in odd-chain DAGs is observed. researchgate.net This shift suggests a metabolic flux from TAGs through DAGs to acetogenin synthesis. In avocado seeds, neutral lipids are predominantly composed of monoacylglycerols and diacylglycerols, with a lower proportion of triacylglycerols compared to the pulp. psu.edu

Metabolic Link to Phospholipids

This compound and other acetogenins show a strong association with the polar lipid fraction, which is primarily composed of phospholipids. nih.govfrontiersin.org Acetogenin backbones have been consistently identified in polar lipid extracts from all developing avocado tissues analyzed, including cotyledons and leaves. nih.govfrontiersin.org

The integration of acetogenins into the phospholipid fraction suggests they may have fundamental roles beyond being simple storage lipids. nih.gov Phospholipids are essential structural components of all cell membranes and are also key players in various cellular signaling pathways. nih.gov The presence of acetogenins within this fraction hints at their potential involvement in membrane structure and unknown signaling mechanisms within the avocado plant. nih.govfrontiersin.org A proposed model even depicts a deacetylated acetogenin molecule bound to a phospholipid. frontiersin.org

In certain stress-response scenarios in avocados, an accumulation of Persenone A and this compound was observed alongside higher contents of glycerophospholipids, further strengthening the link between these specific acetogenins and this class of polar lipids. mdpi.com

Research Findings on Lipid Correlations

The table below summarizes the observed relationships between acetogenins and different lipid classes based on research findings.

Table 1: Correlation of Acetogenins (including this compound) with Lipid Classes

| Lipid Class | Avocado Tissue/Condition | Observed Relationship/Finding | Reference |

|---|---|---|---|

| Triacylglycerols (TAGs) | Cotyledons, Seed | Identified as containing acetogenin backbones; considered initial donors for biosynthesis. A significant portion contains odd-chain fatty acid precursors. | nih.govfrontiersin.orgresearchgate.net |

| Diacylglycerols (DAGs) | Seed, Mesocarp Idioblasts | A significant portion contains odd-chain fatty acid precursors. Levels of odd-chain DAGs increase as TAGs decrease during ripening. | nih.govresearchgate.net |

| Monoacylglycerols (MAGs) | Seed, Fruit (in response to stress) | Constitute a major part of the neutral lipids in seeds. Accumulate under specific stress conditions (oviposition) in contrast to this compound. | psu.edumdpi.com |

| Phospholipids (Polar Lipids) | All developing tissues (leaves, cotyledons) | Consistently contain acetogenin backbones, suggesting a role in membrane structure and/or cell signaling. | nih.govfrontiersin.org |

| Glycerophospholipids | Fruit (in response to stress) | Accumulated alongside this compound in response to mechanical pinning, indicating a coordinated response. | mdpi.com |

Advanced Mechanistic Investigations of Persenone B S Biological Activities

Modulation of Oxidative Stress Pathways

Persenone B, a chemical compound isolated from avocado fruit, has demonstrated significant potential in modulating pathways associated with oxidative stress. researchgate.netnih.gov This is primarily achieved through the inhibition of reactive oxygen and nitrogen species generation rather than by scavenging existing radicals. researchgate.netnih.gov

Inhibition of Superoxide (B77818) (O2•−) Generation in Cellular Systems (e.g., Differentiated Human Promyelocytic HL-60 Cells)

In studies involving differentiated human promyelocytic leukemia (HL-60) cells, this compound has been shown to be a potent inhibitor of superoxide (O2•−) generation. researchgate.netnih.gov When these cells were stimulated with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), this compound markedly suppressed the production of superoxide. researchgate.netnih.gov The inhibitory potency of this compound was found to be significant, with a reported IC₅₀ value of 1.8 µM. researchgate.netnih.gov This level of activity was comparable to, and even slightly more potent than, another related compound, Persenone A (IC₅₀ = 1.4 µM), and considerably more effective than docosahexaenoic acid (DHA), a known natural inhibitor (IC₅₀ = 10.3 µM). researchgate.netnih.gov

Suppression of Nitric Oxide (NO) Generation in Inflammatory Macrophages (e.g., Mouse Macrophage RAW 264.7 Cells)

This compound also exhibits strong inhibitory effects on the generation of nitric oxide (NO) in inflammatory conditions. researchgate.netnih.gov In mouse macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS) in combination with interferon-gamma (IFN-γ), this compound significantly curtailed NO production. researchgate.netnih.govwaocp.org Its inhibitory potency, indicated by an IC₅₀ value of 3.5 µM, was notable and comparable to that of Persenone A (IC₅₀ = 1.2 µM) and another related compound, (2R)-(12Z,15Z)-2-hydroxy-4-oxoheneicosa-12,15-dien-1-yl acetate (B1210297) (IC₅₀ = 3.6 µM). researchgate.netnih.gov The inhibitory action of this compound on NO generation was also found to be more potent than that of docosahexaenoic acid (DHA) (IC₅₀ = 4.3 µM). researchgate.netnih.gov

Inhibitory Effects of this compound on Radical Generation

| Compound/Agent | Cell Line | Stimulant | Radical Inhibited | IC₅₀ (µM) |

| This compound | Differentiated HL-60 | TPA | Superoxide (O₂•⁻) | 1.8 researchgate.netnih.gov |

| This compound | RAW 264.7 Macrophages | LPS + IFN-γ | Nitric Oxide (NO) | 3.5 researchgate.netnih.gov |

| Persenone A | Differentiated HL-60 | TPA | Superoxide (O₂•⁻) | 1.4 researchgate.netnih.gov |

| Persenone A | RAW 264.7 Macrophages | LPS + IFN-γ | Nitric Oxide (NO) | 1.2 researchgate.netnih.gov |

| Docosahexaenoic Acid (DHA) | Differentiated HL-60 | TPA | Superoxide (O₂•⁻) | 10.3 researchgate.netnih.gov |

| Docosahexaenoic Acid (DHA) | RAW 264.7 Macrophages | LPS + IFN-γ | Nitric Oxide (NO) | 4.3 researchgate.netnih.gov |

Mechanisms of Preferential Radical Generation Suppression versus Radical Scavenging

A key aspect of this compound's mechanism of action is its role as a suppressor of radical-generating biochemical pathways, rather than acting as a radical scavenger. researchgate.netnih.gov This distinction is significant, as it indicates that this compound interferes with the enzymatic processes that lead to the production of superoxide and nitric oxide. researchgate.netnih.gov This mode of action suggests that this compound may offer a more targeted approach to mitigating oxidative stress by preventing the formation of these reactive species at their source. This contrasts with radical scavengers, which neutralize already-formed radicals. The preferential suppression of radical generation positions this compound as a unique antioxidant. researchgate.netnih.gov

Anti-inflammatory Efficacy and Underlying Cellular Mechanisms

The anti-inflammatory properties of this compound are closely linked to its ability to modulate key enzymes involved in the inflammatory response. mdpi.comsci-hub.se Specifically, its influence on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been a subject of investigation.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Gene and Protein Expression

Research has shown that the inhibition of nitric oxide generation by compounds like this compound is at least partially due to the attenuation of iNOS protein expression. researchgate.netsci-hub.se While studies have more directly detailed the effects of the related compound Persenone A on iNOS and COX-2 expression, the similar inhibitory profile of this compound on NO production in the same cell line suggests a comparable mechanism. mdpi.comoup.com Persenone A was found to almost completely suppress iNOS protein expression in RAW 264.7 macrophages at a concentration of 20 µM. oup.comtandfonline.com This modulation of iNOS is a critical component of its anti-inflammatory action, as iNOS is a primary enzyme responsible for the production of large amounts of NO during inflammation. oup.comscielo.br

Modulation of Cyclooxygenase-2 (COX-2) Activity

Similar to its effect on iNOS, the anti-inflammatory activity of this class of compounds involves the modulation of cyclooxygenase-2 (COX-2). mdpi.comsci-hub.se Persenone A has been demonstrated to inhibit COX-2 activity in murine macrophages. mdpi.com At a concentration of 20 µM, Persenone A almost completely suppressed COX-2 protein expression in RAW 264.7 cells. oup.comtandfonline.com Given that this compound shares a similar structure and inhibitory effect on NO production, it is plausible that it also modulates COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins. mdpi.comoup.com

Anti-inflammatory Mechanisms of Avocado Persenones

| Compound | Cell Line | Target Enzyme | Effect |

| Persenone A | RAW 264.7 Macrophages | iNOS | Suppression of protein expression oup.comtandfonline.com |

| Persenone A | RAW 264.7 Macrophages | COX-2 | Suppression of protein expression oup.comtandfonline.com |

| This compound | RAW 264.7 Macrophages | iNOS | Implied suppression of protein expression researchgate.netmdpi.com |

| This compound | RAW 264.7 Macrophages | COX-2 | Implied modulation of activity mdpi.com |

Interference with Pro-inflammatory Cytokine Production

This compound, an acetogenin (B2873293) found in avocado (Persea americana), has demonstrated potential in modulating inflammatory responses by interfering with the production of pro-inflammatory cytokines. Research indicates that this compound can inhibit the generation of nitric oxide (NO), a key signaling molecule in inflammation. researchgate.netmdpi.com Specifically, in murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), this compound showed marked inhibitory effects on NO generation. researchgate.netacs.orgresearchgate.net Its inhibitory potency on NO production (IC₅₀ = 3.5 µM) was found to be comparable to or even greater than that of docosahexaenoic acid (DHA), a known natural inhibitor of NO generation. researchgate.netgoogle.com

The mechanism behind this inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) protein expression. researchgate.netmdpi.com By attenuating iNOS expression, this compound effectively reduces the production of NO, thereby mitigating a crucial aspect of the inflammatory cascade. This suggests that this compound may act as a preventative agent against inflammation-associated diseases. researchgate.netcuvillier.de Furthermore, this compound has been noted to suppress the generation of superoxide (O₂⁻) in inflammatory leukocytes, highlighting its role as a unique antioxidant that preferentially suppresses radical generation rather than acting as a radical scavenger. researchgate.netacs.orgresearchgate.net

Antimicrobial Activity Mechanisms

Antibacterial Action against Gram-Positive Bacteria (e.g., Listeria monocytogenes, Clostridium sporogenes)

This compound has shown notable antibacterial activity, particularly against Gram-positive bacteria. mdpi.comtandfonline.com Studies have identified its effectiveness against spoilage and pathogenic bacteria such as Clostridium sporogenes and the foodborne pathogen Listeria monocytogenes. upm.edu.myresearchgate.netresearchgate.netoup.com An extract rich in acetogenins (B1209576), including this compound, was found to inhibit the growth of L. monocytogenes. researchgate.net The minimum inhibitory concentration (MIC) of isolated this compound against the germination of heat-shocked spores of C. sporogenes was determined to be 7.8 µg/mL. google.comresearchgate.netgoogle.com This demonstrates its potential as a natural antimicrobial agent. Interestingly, while isolated this compound exhibited sporostatic activity against C. sporogenes, a pool of active fractions containing it showed sporicidal effects. google.com It is hypothesized that the structural similarities between acetogenins like this compound and fatty acids allow them to penetrate and disrupt the functionality of bacterial cell membranes. researchgate.net

Antifungal Efficacy (e.g., against Colletotrichum gloeosporioides)

The antifungal properties of acetogenins from avocado have been a subject of research, with compounds like this compound showing inhibitory activity. While much of the early research focused on persin (B1231206) and other related compounds for their activity against Colletotrichum gloeosporioides, the fungus responsible for anthracnose in avocados, Persenone A, a closely related compound to this compound, has also been identified as having antifungal bioactivity. google.comresearchgate.netgoogle.com The mechanism of action is thought to involve the inhibition of fungal spore germination and vegetative growth. google.comupm.edu.my For instance, certain acetogenins can completely inhibit the spore germination of C. gloeosporioides at specific concentrations. google.com The double bonds present in the structure of these compounds are believed to interfere with the catalytic activity of enzymes essential for microbial growth. upm.edu.my

Disruption of Microbial Cell Membrane Permeability and Integrity

A key mechanism underlying the antimicrobial action of this compound and other acetogenins is the disruption of microbial cell membrane permeability and integrity. tandfonline.comresearchgate.net It is proposed that due to their structural similarities with fatty acids, these long-chain lipid derivatives can insert themselves into the bacterial cell membrane. tandfonline.comresearchgate.net This insertion leads to a disorganization of the phospholipid bilayer, increasing membrane fluidity and ultimately causing the leakage of intracellular components and cell disintegration. researchgate.netijpsjournal.com Studies on Listeria monocytogenes have shown that acetogenin-rich extracts can cause a lytic effect on the cells, which is attributed to an increase in membrane permeability. tandfonline.comresearchgate.net This disruption of the cell membrane is a critical factor in the bactericidal effect observed.

Inhibition of Bacterial Endospore Germination and Vegetative Cell Growth

This compound is a potent inhibitor of both the germination of bacterial endospores and subsequent vegetative cell growth, particularly in Gram-positive spore-forming bacteria like Clostridium sporogenes. upm.edu.myresearchgate.netoup.comresearchgate.netresearchgate.net Research has demonstrated that this compound, along with other acetogenins from avocado seeds, effectively inhibits these processes. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC) for this compound against C. sporogenes endospore germination has been reported as 7.8 µg/mL. researchgate.net While the precise mechanisms are still under investigation, it is believed that the lipophilic nature of these molecules allows them to accumulate in the inner membrane of endospores, disrupting the phospholipid layers and compromising their integrity. tandfonline.com The trans-enone group found in the structure of this compound is considered a key feature contributing to its antimicrobial activity against endospores. tandfonline.com

Insecticidal and Antifeedant Activity Mechanisms

Impact on Larval Growth and Development (e.g., Spodoptera exigua, Bombyx mori L.)

While direct studies on this compound's impact on the larval growth of Spodoptera exigua (beet armyworm) and Bombyx mori L. (silkworm) are limited, research on related compounds from avocado (Persea americana) provides significant insights. The avocado plant produces a class of furan-containing compounds, including this compound, which are known for their insecticidal properties. ucr.edu

Studies on the related compound, persin, have demonstrated inhibitory effects on the larval growth and feeding of S. exigua at concentrations of 200 μg/g and 400 μg/g of diet, respectively. google.comgoogle.com Similarly, persin inhibits the larval feeding of B. mori L. at a dietary concentration of 200 μg/g or higher. google.comgoogle.com Although these findings are for persin, the structural similarity to this compound suggests a comparable mode of action. Research on various avocadofurans has shown that compounds with specific alkyl side-chain lengths exhibit significant insecticidal activity, increasing larval mortality and reducing the growth of S. exigua. ucr.edu

A study focusing on the chemical response of Hass avocados to the tephritid fly Anastrepha ludens identified an increase in this compound content in the fruit's mesocarp following oviposition. mdpi.com This suggests a role for this compound as part of the plant's inducible defense mechanism against insect attack. mdpi.com

Specific Target Sites in Insect Physiology

The precise molecular targets of this compound in insect physiology are not yet fully elucidated. However, the activity of other furan-containing compounds offers potential mechanisms. One proposed mechanism is the inhibition of cytochrome P-450 enzymes in insects. ucr.edu These enzymes are crucial for detoxifying foreign compounds. It is hypothesized that the furan (B31954) ring of compounds like this compound is oxidized by cytochrome P-450, leading to an unstable epoxide that subsequently inhibits the enzyme. ucr.edu

Furthermore, some furan-containing compounds have been shown to possess anti-juvenile hormone activity, directly affecting the corpora allata and causing precocious development in insects like the milkweed bug, Oncopeltus fasciatus. ucr.edu This disruption of hormonal regulation is another potential target site for this compound. The general toxicity of avocadofurans against the generalist herbivore S. exigua points to a broad-spectrum activity that likely involves fundamental physiological processes. ucr.edu

Anti-Platelet and Antithrombotic Mechanisms

Interference with Platelet Activation Pathways (e.g., GPIIb/IIIa Integrin Activation)

This compound, along with other acetogenins from avocado, has demonstrated anti-platelet activity. redalyc.org Platelet aggregation is a critical step in thrombus formation and is mediated by the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, an integrin on the platelet surface. medcraveonline.comsemanticscholar.org Upon platelet activation by various stimuli, the GPIIb/IIIa receptor undergoes a conformational change, allowing it to bind fibrinogen and mediate platelet aggregation, the final common pathway of this process. medcraveonline.comsemanticscholar.org

While direct studies on this compound's effect on GPIIb/IIIa are not available, research on related avocado acetogenins provides strong evidence for this mechanism. nih.gov The antiplatelet activity of these compounds is linked to their ability to inhibit platelet aggregation induced by agonists like ADP, arachidonic acid, or collagen. nih.gov This inhibition prevents the subsequent thrombus formation. medcraveonline.com The inhibition of the GPIIb/IIIa receptor is a key therapeutic strategy for preventing thrombotic events in acute coronary syndromes. acc.orgnih.gov

Modulation of Thrombus Formation in vitro

Table 1: In Vitro Antiplatelet Activity of Avocado Acetogenins

| Compound | Agonist | Effect | Reference |

| Persenone C | ADP | Potent antiplatelet activity (IC₅₀=3.4 mM) | nih.gov |

| Persenone A | Not specified | Attenuated thrombus formation | nih.govmdpi.com |

| Avocado Acetogenins | ADP, Arachidonic Acid, Collagen | Inhibition of platelet aggregation | nih.gov |

Cellular Cytotoxicity and Pro-apoptotic Mechanisms in Cancer Models (In Vitro Studies)

Induction of Apoptosis through Specific Signaling Pathways (e.g., Bim protein interaction, caspase activation)

This compound, as a constituent of avocado, is associated with cytotoxic and pro-apoptotic effects in various cancer cell lines in vitro. mdpi.combibliomed.org While direct mechanistic studies on this compound are emerging, the broader family of avocado acetogenins is known to induce apoptosis. researchgate.net

A key mechanism implicated in the pro-apoptotic activity of avocado compounds is the modulation of the Bcl-2 family of proteins, particularly the BH3-only protein Bim. mdpi.com Bim is a critical mediator of apoptosis, and its activation can be triggered by various cellular stresses. plos.orgplos.orgnih.gov Research on the related compound persin has shown that its synergistic interaction with the breast cancer drug tamoxifen (B1202) is Bim-dependent. mdpi.com Bim can induce apoptosis by directly activating pro-apoptotic proteins like Bax and Bak, or by neutralizing anti-apoptotic proteins such as Bcl-2 and Mcl-1. oncotarget.comharvard.edu This leads to mitochondrial outer membrane permeabilization and the activation of the caspase cascade, ultimately resulting in programmed cell death. oncotarget.com The activation of effector caspases like caspase-3 is a hallmark of apoptosis induced by this pathway. plos.org

In vitro studies on various cancer cell lines, including breast cancer (MCF-7), have demonstrated the cytotoxic effects of avocado extracts, which contain this compound. bibliomed.orgresearchgate.net These effects are often concentration- and time-dependent. researchgate.net

Effects on Mitochondrial Membrane Permeability

Advanced mechanistic studies have begun to explore the impact of acetogenins from avocado, including compounds structurally related to this compound, on mitochondrial function. Research on lipidic extracts from avocado seeds, which contain a variety of acetogenins, has demonstrated the capacity to induce a loss of mitochondrial membrane potential in cancer cells. wsimg.comresearchgate.net This depolarization of the mitochondrial membrane is a key event in the intrinsic pathway of apoptosis. nih.govnih.govabcam.cnscielo.org.arbosterbio.com

The permeabilization of the mitochondrial outer membrane is a critical step that can be dependent on or independent of the permeability transition (PT) pore. abcam.cn The PT pore is a protein complex that, when opened, leads to an increase in the permeability of the inner mitochondrial membrane. nih.govnih.govfrontiersin.orgmdpi.comelifesciences.org This event disrupts the electrochemical gradient, causing mitochondrial depolarization, cessation of ATP synthesis, and the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol. abcam.cnscielo.org.arnih.gov While direct studies on purified this compound's effect on the mitochondrial permeability transition pore are not extensively detailed in the available literature, the observed loss of mitochondrial membrane potential induced by avocado extracts suggests that components within these extracts, likely including acetogenins like this compound, can trigger mitochondrial-mediated apoptotic pathways. wsimg.comresearchgate.net This disruption of mitochondrial integrity is a significant factor in the compound's observed cytotoxic effects against cancer cells.

Inhibition of Cell Viability and Proliferation in Various Cancer Cell Lines (excluding clinical data)

This compound has demonstrated significant inhibitory effects on the viability and proliferation of a range of cancer cell lines in preclinical, in vitro studies. This compound, along with its structural analog Persenone A, has been identified as a potent inhibitor of superoxide (O₂⁻) and nitric oxide (NO) generation, activities that are linked to cancer chemoprevention. researchgate.netgoogle.com The cytotoxic properties of this compound contribute to its potential as an anticancer agent. nih.gov

The anti-proliferative activity of this compound and related compounds has been quantified in various cancer cell lines, with its efficacy often presented as half-maximal inhibitory concentration (IC₅₀) values. These values represent the concentration of the compound required to inhibit cell proliferation by 50%. For instance, this compound has shown marked inhibitory activity against the generation of nitric oxide in mouse macrophage RAW 264.7 cells, with an IC₅₀ value of 3.5 µM. researchgate.net It also suppressed superoxide generation in differentiated human promyelocytic leukemia HL-60 cells with an IC₅₀ of 1.8 µM. researchgate.net The tables below summarize the inhibitory effects of this compound and related acetogenins on different cancer cell lines as reported in various studies.

Table 1: Inhibitory Effects of this compound on Radical Generation in Cell Lines

| Cell Line | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| RAW 264.7 (Mouse Macrophage) | Nitric Oxide (NO) Generation | 3.5 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The broader class of avocado acetogenins, to which this compound belongs, has been shown to inhibit the proliferation of various human cancer cell lines, including those of the breast and prostate. researchgate.netresearchgate.net For example, lipid extracts from avocado have been shown to be cytotoxic to canine osteosarcoma D-17 cells with an IC₅₀ of 15.5 µg/mL and have demonstrated the ability to induce apoptosis. researchgate.net While comprehensive IC₅₀ data for this compound across a wide spectrum of cancer cell lines is still an area of active research, the existing findings underscore its potential as an anti-proliferative agent.

Enzyme Inhibition Studies

Inhibition of Acetyl CoA Carboxylase (ACC) Activity

A significant area of investigation into the biological activity of this compound and related avocado acetogenins is their inhibitory effect on key metabolic enzymes, particularly Acetyl CoA Carboxylase (ACC). researchgate.netgoogle.comresearchgate.net ACC is a crucial enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. nih.govwikipedia.orgnih.gov The inhibition of ACC is considered a promising strategy for targeting cancer cell metabolism, as many cancer cells exhibit increased fatty acid synthesis to support their rapid proliferation and membrane production. nih.gov

Studies have shown that acetogenins from avocado, including Persenone A and persin, are potent inhibitors of ACC activity, with IC₅₀ values in the micromolar range. google.comresearchgate.net Specifically, a study on ACC inhibitors from avocado fruits reported IC₅₀ values for various acetogenins, demonstrating their strong inhibitory potential. Although the specific IC₅₀ value for this compound was not individually reported in this particular study, related compounds showed values between 4.0 µM and 9.4 µM. google.comresearchgate.net The inhibition of ACC by these compounds suggests a potential mechanism for their anti-proliferative effects, as disrupting fatty acid synthesis can lead to a depletion of essential building blocks for cancer cells and ultimately suppress their growth. nih.gov

Table 2: Inhibition of Acetyl-CoA Carboxylase (ACC) by Avocado Acetogenins

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| (5E,12Z,15Z)-2-hydroxy-4-oxoheneicosa-5,12,15-trienyl acetate | 4.0 | researchgate.net |

| (2R,12Z,15Z)-2-hydroxy-4-oxoheneicosa-12,15-dienyl acetate | 4.9 | researchgate.net |

| (2R,4R)-2,4-dihydroxyheptadec-16-enyl acetate | 9.4 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Effects on Other Key Metabolic Enzymes

While the inhibitory action of this compound and its analogs on Acetyl-CoA Carboxylase (ACC) is a primary focus of research, their effects on other key metabolic enzymes are less characterized in the scientific literature. Current research has predominantly centered on the role of these acetogenins in lipid metabolism via ACC inhibition. google.comresearchgate.netnih.gov

Avocado extracts, which contain a mixture of bioactive compounds including this compound, have been noted to modulate the activities of other enzymes. For instance, some studies on avocado extracts have reported inhibitory effects on carbohydrate-metabolizing enzymes. uchile.cl However, these studies typically utilize broad extracts, and the specific contribution of this compound to these effects has not been isolated and quantified. Therefore, while it is plausible that this compound may influence other metabolic pathways, detailed enzymatic studies to confirm its direct effects on other key metabolic enzymes, such as those involved in glycolysis or other aspects of lipid metabolism, are not extensively available. Future research is needed to elucidate the broader enzymatic inhibition profile of purified this compound.

Synthetic Methodologies and Structure Activity Relationship Sar Studies of Persenone B and Its Analogs

Total Synthesis Approaches for Persenone B

The total synthesis of complex natural products like this compound, (2R)-1-acetoxy-2-hydroxy-4-oxononadeca-5-ene, is a significant challenge in organic chemistry. While a specific, dedicated total synthesis of this compound is not extensively documented in readily available literature, plausible synthetic routes can be constructed based on the synthesis of its close analogs, such as Persenone A, and other related acetogenins (B1209576).

A feasible strategy would likely commence from a simple, commercially available chiral precursor to establish the correct stereochemistry at the C-2 position. For instance, a proposed synthesis for a precursor to most avocado acetogenins utilizes (S)-malic acid as an inexpensive chiral starting material to form the key triol fragment. google.com The synthesis would then involve the elongation of the aliphatic chain, which can be achieved through methods like the Grignard reaction. google.com

The introduction of the α,β-unsaturated ketone (enone) moiety is a critical step. Modern synthetic methods provide efficient ways to construct this functional group. For example, a one-pot protocol for converting boronic esters into enones using methoxyallene (B81269) as a three-carbon building block has been developed. nih.gov This type of methodology could be adapted to install the enone system onto the elongated aliphatic chain. The final step would involve the acetylation of the primary alcohol at the C-1 position to yield this compound. Protecting group strategies would be essential throughout the synthesis to mask reactive functional groups, such as hydroxyls, that are not involved in a particular transformation. google.com

Semi-synthesis of this compound Derivatives

Semi-synthesis, which involves the chemical modification of a natural product isolated from its source, is a valuable tool for generating derivatives for SAR studies. This compound is naturally found in avocados (Persea americana), particularly in the seeds and pulp. nih.govphcogrev.com After isolation and purification, its functional groups offer sites for chemical modification.

Key targets for semi-synthetic modification include:

The C-2 Hydroxyl Group: This secondary alcohol can be modified through reactions like acetylation or methylation to explore the role of hydrogen bonding and polarity in this position. Studies on related Annonaceous acetogenins have shown that acetylation or methoxy-methylation of hydroxyl groups can significantly alter their biological activity, sometimes reducing it. scirp.org

The Enone System: The double bond of the enone can be reduced or epoxidized to probe the importance of this specific functionality for biological activity.

The Terminal Aliphatic Chain: While more synthetically challenging, modifications to the unsaturation pattern of the long alkyl chain could also be performed.

These semi-synthetic derivatives are crucial for building a comprehensive understanding of which parts of the this compound molecule are essential for its bioactivity.

Systematic Structure-Activity Relationship (SAR) Analysis

SAR studies investigate how the specific chemical features of a molecule contribute to its biological effects. For this compound and its analogs, research has highlighted the importance of several key structural motifs.

The long aliphatic chain is a defining feature of acetogenins and its characteristics are critical for their activity. mdpi.comtandfonline.com

Chain Length: The number of carbons in the aliphatic chain plays a role in cytotoxicity. nih.gov Acetogenins from avocado typically have chains of 17, 19, or 21 carbons. nih.gov Studies on avocadyne, a C17 acetogenin (B2873293), and its synthetic longer-chain analogs demonstrated that the number of carbons influences cytotoxic potency, suggesting an optimal chain length exists for interaction with biological targets. nih.gov

Degree of Unsaturation: The presence of multiple double bonds in the aliphatic chain has been identified as a structural feature that enhances the antilisterial activity of avocado acetogenins. tandfonline.com this compound contains one double bond within its enone system and another in its C19 chain. This contrasts with analogs like Persenone A, which has a more unsaturated C21 chain. nih.gov This variation in unsaturation is a key factor in the differing bioactivities observed among the persenones.

The acetyl group at the C-1 position is a common feature among many bioactive avocado acetogenins. mdpi.com Its role, however, can be complex. Some studies suggest that the acetylated forms are crucial for certain activities. mdpi.com Conversely, research on other acetogenins has shown that de-acetylated forms, possessing a free hydroxyl group, can exhibit different or more potent activities in specific assays, such as the inhibition of fatty acid oxidation. researchgate.net In some contexts, the complete or partial acetylation of hydroxyl groups has been reported to weaken antibacterial activity, indicating that a free hydroxyl may be necessary for interaction with certain bacterial targets. google.com This highlights that the 1-acetoxy group is a key modulator of bioactivity, and its presence or absence can shift the molecule's therapeutic potential.

The trans-α,β-unsaturated ketone, or enone, is a recurring structural feature in the most potent avocado acetogenins and is strongly associated with increased bioactivity. researchgate.netoup.com This functional group is a potent Michael acceptor, meaning it can readily react with biological nucleophiles such as the cysteine residues found in proteins. nih.gov This reactivity is often a key mechanism for the biological effect of enones. nih.gov The antioxidant activity of some acetogenins has been attributed to the keto or trans-enone group at the C-4 position. nih.govoup.com The conjugated system of the enone delocalizes electrons, which stabilizes the molecule and influences its reactivity toward biological targets. fiveable.me

The number, position, and stereochemistry of hydroxyl (-OH) groups are critical determinants of an acetogenin's biological activity. mdpi.commdpi.com

Position and Stereochemistry: In avocado acetogenins, a (2R,4R)-dihydroxy pattern is a common structural feature. nih.gov this compound possesses a hydroxyl group at the C-2 position. This -OH group, along with the nearby ketone at C-4, creates a highly oxygenated "head" region of the molecule. tandfonline.com

Function: Studies on related acetogenins from the Annonaceae family suggest that hydroxyl groups flanking a central ring system act as a hydrophilic anchor in lipid membranes. conicet.gov.ar This allows the molecule to position itself correctly at the cell membrane interface to interact with protein receptors or disrupt membrane function. conicet.gov.ar The C-2 hydroxyl group in this compound likely plays a similar role, influencing the molecule's polarity, solubility, and ability to form hydrogen bonds with its biological targets. reachemchemicals.com

Data Tables

Table 1: Comparative Inhibitory Activity of this compound and Analogs on Nitric Oxide (NO) Generation

| Compound | Source | Target Cell Line | Inhibitory Concentration (IC₅₀) | Citation(s) |

| This compound | Persea americana | Murine Macrophages | 3.5 µM | google.comgoogle.com |

| Persenone A | Persea americana | Murine Macrophages | 1.2 µM | google.comgoogle.com |

| Docosahexaenoic Acid (DHA) | (Reference Compound) | Murine Macrophages | 4.5 µM | google.comgoogle.com |

This table illustrates the potent inhibitory activity of this compound on nitric oxide generation, comparing it with its close analog, Persenone A, and a standard natural inhibitor, DHA.

Advanced Analytical Methodologies for Detection and Quantification of Persenone B

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acetogenins (B1209576) like Persenone B. Its versatility is enhanced by coupling it with different types of detectors, each offering unique advantages for identification and quantification.

HPLC coupled with a Photodiode Array (PDA) detector is a powerful tool for the analysis of this compound. A PDA detector acquires the entire UV-Vis spectrum for any point in the chromatogram, providing valuable information for peak identification and purity assessment. For acetogenins, detection is often performed at wavelengths around 220 nm. researchgate.netfrontiersin.org

This technique enables the creation of a spectroscopic fingerprint. By comparing the retention time and the UV spectrum of an unknown peak in a sample to that of a purified this compound standard, a confident identification can be made. This is particularly useful in the analysis of complex plant extracts where numerous related compounds may co-elute or have similar retention times. researchgate.net The chromatographic profile from an HPLC-PDA system serves as a distinctive fingerprint for an extract, revealing the presence and relative abundance of compounds like this compound. researchgate.net

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Synergi 4µ Hydro-RP (4.6 x 250 mm) or similar C18 column | frontiersin.org |

| Mobile Phase | Gradient elution with Water (A) and Methanol (B129727) (B) | frontiersin.org |

| Flow Rate | 0.8 mL/min | frontiersin.org |

| Detection Wavelength | 220 nm | researchgate.netfrontiersin.org |

| Injection Volume | 10-20 µL | General Practice |

While this compound possesses a chromophore allowing for UV detection, some related acetogenins or lipids in an extract may not. Furthermore, for accurate quantification of non-volatile compounds irrespective of their optical properties, an Evaporative Light Scattering Detector (ELSD) is highly advantageous. waters.comnih.gov ELSD is often used in tandem with PDA to provide a more complete profile of an extract. researchgate.netnih.gov

The ELSD operates in three stages: nebulization of the HPLC eluent into a fine aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. nih.gov The detector's response is proportional to the mass of the analyte, making it a "universal" detector for any compound that is less volatile than the mobile phase. waters.com This characteristic is particularly valuable for quantifying lipids and fatty acid derivatives like this compound, as the response is not dependent on the presence or strength of a chromophore. nih.govnih.govresearchgate.net

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Drift Tube Temperature | 40 °C | nih.gov |

| Nebulizer Gas | Nitrogen | nih.gov |

| Gas Flow Rate / Pressure | 1.5 SLM (Standard Liters per Minute) | nih.gov |

| Data Acquisition | Log(Area) vs. Log(Concentration) for calibration | nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides unparalleled sensitivity and specificity, enabling the definitive identification of compounds even at trace levels within highly complex mixtures.

The coupling of liquid chromatography with mass spectrometry is the gold standard for identifying and quantifying specific molecules in complex biological samples. amazonaws.com Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles, offers higher resolution and faster analysis times compared to traditional HPLC. ajgreenchem.commdpi.com

For the structural confirmation of this compound, Time-of-Flight (TOF) mass analyzers are frequently employed. nih.gov HPLC-ESI-TOF-MS (Electrospray Ionization) provides high-resolution mass data, allowing for the determination of the elemental composition of the parent ion with high accuracy. researchgate.netnih.govnih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, confirming the identity of the compound. nih.gov This level of specificity is essential for distinguishing this compound from other structurally similar acetogenins present in avocado extracts. nih.govmdpi.com

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Chromatography | UPLC/HPLC with C18 column | mdpi.comnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | researchgate.netnih.gov |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) | ajgreenchem.comnih.gov |

| Scan Mode | Full scan for profiling; MS/MS for structural confirmation | nih.gov |

| Capillary Voltage | ~4.5 kV | nih.gov |

| Ion Transfer Temperature | ~275 °C | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound, with its long aliphatic chain and polar hydroxyl group, has low volatility and is not suitable for direct GC-MS analysis. restek.com Therefore, a chemical derivatization step is required to increase its volatility and thermal stability. mdpi.commdpi.com

The most common derivatization method for compounds containing hydroxyl groups is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. restek.comgcms.cz The resulting TMS-ether of this compound is significantly more volatile and can be readily analyzed by GC-MS. The mass spectrum of the derivatized compound provides a unique fragmentation pattern that can be used for structural confirmation. plantarchives.org

| Step | Description | Reference |

|---|---|---|

| Derivatization | Silylation with BSTFA or MSTFA (e.g., 60 °C for 60 min) to form a TMS-ether. | restek.com |

| GC Column | VF-5ms or similar fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm). | plantarchives.org |

| Carrier Gas | Helium at a constant flow. | plantarchives.org |

| Oven Program | Temperature gradient, e.g., starting at 70 °C and ramping to >250 °C. | plantarchives.org |

| Ionization | Electron Ionization (EI) at 70 eV. | plantarchives.org |

| Detection | Mass spectrometer scanning a range of m/z (e.g., 50-600 amu). | plantarchives.org |

Chemometric Approaches for Metabolomics Profiling and Correlation Analysis

Metabolomics studies of plant tissues, such as those from Persea americana (avocado)—a primary source of this compound—yield large and complex datasets. The comprehensive analysis of these datasets to extract meaningful biological information necessitates the use of advanced statistical methods known as chemometrics. These approaches are essential for pattern recognition, classification, and understanding the intricate relationships between metabolites, including this compound and other acetogenins.

Metabolomics Profiling using Multivariate Analysis

To navigate the complexity of metabolomics data, researchers employ both unsupervised and supervised multivariate analysis techniques. nih.gov Unsupervised methods, such as Principal Component Analysis (PCA), are initially used to visualize the inherent structure within the data, identify trends, detect outliers, and observe natural groupings among samples without prior knowledge of their class. researchgate.net For instance, PCA can effectively highlight metabolic differences between various avocado cultivars or fruits at different stages of ripening based on their complete metabolite profiles. researchgate.net

Following initial exploratory analysis, supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are applied to sharpen the separation between predefined sample groups. researchgate.netmetwarebio.com PLS-DA is particularly effective in identifying the specific metabolites that are most influential in distinguishing between classes. metwarebio.com In the context of studying this compound, a PLS-DA model could be built to differentiate avocado varieties based on their acetogenin (B2873293) profiles. The model's Variable Importance in Projection (VIP) scores would then quantify the contribution of each metabolite to the observed separation. A high VIP score for this compound would indicate its significance as a chemical marker for a particular group.

Table 1: Illustrative PLS-DA Results for Metabolite Profiling in Two Avocado Cultivars This table is a hypothetical representation to illustrate how chemometric analysis might identify key differentiating compounds.

Correlation Analysis

Beyond identifying key markers, chemometric approaches are used to uncover the biochemical relationships between metabolites. researchgate.net Correlation analysis is a powerful tool to map the connections within a metabolic network. nih.gov By calculating correlation coefficients (e.g., Pearson correlation) between the concentrations of different compounds across a set of samples, researchers can infer functional links.

In studies of avocado acetogenins, multivariate analyses have successfully revealed correlations among these compounds. researchgate.netrsc.org For example, a strong positive correlation between this compound and Persenone A might suggest they are produced through a related biosynthetic pathway or are regulated by a common mechanism. nih.gov Conversely, a negative correlation between this compound and a fatty acid precursor could indicate a precursor-product relationship where the accumulation of one leads to the depletion of the other. nih.gov These correlation networks provide valuable hypotheses about the metabolic pathways and physiological roles of acetogenins in the plant. nih.govfrontiersin.org

Table 2: Hypothetical Pearson Correlation Matrix for Major Avocado Acetogenins This table illustrates potential linear relationships between acetogenins. Values closer to 1 or -1 indicate strong positive or negative correlations, respectively.

Future Research Directions and Scientific Significance of Persenone B Studies

Elucidation of Undiscovered Biological Activities and Molecular Targets

The primary reported bioactivity of Persenone B is its ability to inhibit the generation of nitric oxide (NO) and superoxide (B77818) (O₂⁻) in cellular models. nih.gov It acts as a suppressor of these radical-generating biochemical pathways rather than as a radical scavenger. nih.gov This positions this compound as a unique antioxidant and a potential chemopreventive agent in inflammation-associated carcinogenesis. nih.gov

Future research will likely focus on identifying the precise molecular targets of this compound. While its inhibitory effects on NO and superoxide production are established, the specific enzymes and transcription factors it interacts with to achieve this are not fully understood. Investigations could explore its interaction with key inflammatory mediators. For instance, its counterpart, Persenone A, has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Similar detailed mechanistic studies are needed for this compound.

Beyond its anti-inflammatory and antioxidant properties, the broader bioactivities of this compound remain largely unexplored. As a member of the acetogenin (B2873293) family, it may possess other therapeutic properties, as these compounds are known to exhibit a wide range of effects, including cytotoxic, antimicrobial, and antifungal activities. nih.govnih.gov Future screening of this compound against various cancer cell lines and microbial pathogens could reveal novel therapeutic applications.

Advanced Biosynthetic Engineering for Enhanced Production

Currently, this compound is obtained through extraction from avocado fruit and seeds. nih.govnih.gov This reliance on a natural source can lead to variability in yield and purity. A significant future research direction lies in the metabolic engineering of microorganisms or plants for the enhanced and controlled production of this compound.

The biosynthesis of avocado acetogenins (B1209576) is understood to originate from fatty acid precursors. frontiersin.orgnih.gov A critical first step for any bioengineering effort would be the complete elucidation of the specific biosynthetic pathway leading to this compound. This would involve identifying and characterizing the enzymes responsible for the elongation, desaturation, and functionalization of the fatty acid backbone.

Once the pathway is known, several metabolic engineering strategies could be employed:

Heterologous Expression: The genes encoding the biosynthetic enzymes for this compound could be transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. These hosts can be grown in large-scale fermenters, offering a scalable and sustainable production platform.

Pathway Optimization: In a heterologous host, the expression of key enzymes can be fine-tuned to maximize the metabolic flux towards this compound and minimize the formation of byproducts.

Increasing Precursor Supply: The host organism's metabolism could be engineered to increase the intracellular pool of the fatty acid precursors required for this compound synthesis.

These advanced biosynthetic engineering approaches would not only secure a reliable supply of this compound for research and potential therapeutic development but also open the door to producing novel, non-natural derivatives.

Development of Novel Synthetic Analogs with Tuned Bioactivity

Chemical synthesis offers another powerful avenue for exploring the therapeutic potential of this compound. While the total synthesis of complex natural products can be challenging, it provides the opportunity to create novel analogs with improved properties. The synthesis of related acetogenins from the Annonaceae family has been extensively explored, providing a roadmap for how this compound and its derivatives could be constructed. beilstein-journals.orgnih.govmdpi.com

A key goal of synthesizing analogs would be to conduct structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features responsible for its biological activity. For example, analogs could be synthesized with variations in:

The length of the aliphatic chain.

The position and stereochemistry of hydroxyl groups.

The nature of the terminal functional group.

These SAR studies could lead to the development of analogs with enhanced potency, greater selectivity for specific molecular targets, or improved pharmacokinetic properties. For instance, an analog might be designed to be more stable in biological systems or to better penetrate cell membranes. The development of such optimized analogs is a crucial step in translating a promising natural product into a viable therapeutic agent.

Integration into Interdisciplinary Research Frameworks

The study of this compound has implications for several interdisciplinary research fields, most notably chemical ecology and plant biochemistry.

Chemical Ecology: Acetogenins in avocado are thought to play a defensive role for the plant, protecting it against herbivores and fungal pathogens. frontiersin.orgnih.gov this compound, as one of these compounds, likely contributes to this defensive arsenal. Future research in chemical ecology could investigate the specific role of this compound in mediating interactions between the avocado plant and other organisms in its environment. For example, studies could explore its effectiveness as a deterrent to specific insect pests or its activity against plant pathogens.

Plant Biochemistry: From a plant biochemistry perspective, a deeper understanding of the biosynthesis, transport, and storage of this compound within the avocado plant is needed. Research in this area could address questions such as:

In which tissues and at what developmental stages is this compound produced?

How is its production regulated in response to environmental stresses?

What is its precise physiological function within the plant?

Answering these questions would not only enhance our fundamental understanding of plant metabolism but also provide valuable insights for agricultural applications, potentially leading to the development of avocado cultivars with enhanced resistance to pests and diseases.

Potential as a Research Tool for Probing Cellular Pathways

Beyond its direct therapeutic potential, this compound could serve as a valuable research tool for probing fundamental cellular pathways. Its known effects on inflammation, and the potential for effects on apoptosis and lipid metabolism, make it a candidate for a molecular probe in these areas.

Inflammation: As a specific inhibitor of NO and superoxide generation, this compound can be used to investigate the roles of these reactive species in various inflammatory processes. By applying this compound to cell cultures or animal models, researchers can dissect the downstream consequences of inhibiting these key signaling molecules. researchgate.net

Apoptosis: Crude extracts from avocado have been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.netscielo.br Future studies should investigate whether purified this compound contributes to this effect. If it does, it could be used as a tool to explore the molecular machinery of apoptosis, for instance, by identifying which pro- or anti-apoptotic proteins it interacts with.

Lipid Metabolism: this compound is a lipid molecule itself and is structurally related to fatty acids. researchgate.netpreprints.org This suggests that it may interact with enzymes and signaling pathways involved in lipid metabolism. It could potentially be used to study processes such as fatty acid synthesis, beta-oxidation, or the formation of lipid signaling molecules. For example, other avocado acetogenins have been found to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. nih.gov Investigating whether this compound has similar effects could provide a new tool for studying this critical metabolic pathway.

The development of this compound as a molecular probe would be greatly enhanced by the creation of tagged analogs (e.g., fluorescently labeled or biotinylated derivatives), which would allow for its direct visualization and the identification of its binding partners within the cell.

Q & A

Q. Advanced Research Focus

- Hypothesis-driven framework : Link biosynthetic pathway enzymes (e.g., fatty acid desaturases) to this compound fluctuations using transcriptomics or enzyme activity assays .

- Temporal sampling : Collect cotyledon and embryonic axis tissues at 24-hour intervals post-imbibition.

- Control variables : Maintain consistent germination conditions (temperature, humidity) to minimize environmental noise .

How can contradictions in acetogenin profiles between developmental stages be reconciled?

Advanced Research Focus

Contradictions (e.g., this compound decline in young leaves vs. reaccumulation in mature leaves) may arise from:

- Tissue-specific regulatory mechanisms (e.g., differential expression of biosynthetic genes).

- Compartmentalization of metabolites in vacuoles or apoplastic spaces.

Methodological resolution : - Conduct spatial metabolomics (e.g., MALDI imaging) to localize this compound .

- Compare transcriptome data across stages to identify candidate regulatory genes .

What statistical approaches are suitable for analyzing this compound’s role in plant defense mechanisms?

Q. Advanced Research Focus

- Multivariate analysis : Use principal component analysis (PCA) to correlate this compound levels with pest/disease resistance metrics.

- Dose-response experiments : Apply purified this compound to pathogen cultures and model inhibition curves using nonlinear regression (e.g., IC50 calculations) .

- Field trials : Include ecological covariates (e.g., soil pH, microbial load) in generalized linear mixed models (GLMMs) .

How can researchers isolate this compound from complex plant matrices without degradation?

Q. Basic Research Focus

- Extraction : Use cold methanol/chloroform (2:1 v/v) to minimize enzymatic degradation.

- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate).

- Stability testing : Store extracts at -80°C under nitrogen gas to prevent oxidation .

What are the challenges in establishing this compound’s metabolic pathway, and how can they be addressed?

Advanced Research Focus

Challenges :

- Lack of annotated biosynthetic genes in Persea americana.

- Isotope labeling difficulties due to slow avocado tissue culture growth.

Solutions : - Use heterologous systems (e.g., yeast) to express putative avocado genes.

- Employ ¹³C-labeled acetate precursors in hydroponic assays to trace carbon flux .

How does this compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Q. Basic Research Focus

- pH stability : Conduct stability assays across pH 3–9; this compound degrades above pH 7.

- Temperature sensitivity : Avoid heating above 40°C during extraction.

- Reporting : Document storage conditions and pre-processing steps to enhance reproducibility .

What comparative frameworks are effective for studying this compound alongside other acetogenins (e.g., Persin, Avocadene)?

Q. Advanced Research Focus

- Metabolomic profiling : Use LC-MS/MS to quantify all eight avocado acetogenins simultaneously.

- Bioactivity clustering : Compare IC50 values against common pathogens/cancer cell lines to identify structure-activity relationships .

- Phylogenetic analysis : Map acetogenin diversity across Persea species to infer evolutionary drivers .

How can researchers address low this compound yields in in vitro systems for pharmacological studies?

Q. Advanced Research Focus

- Elicitor screening : Test jasmonic acid or salicylic acid to upregulate biosynthetic pathways in cell cultures.

- Bioreactor optimization : Adjust agitation speed and gas exchange to enhance secondary metabolite production.

- Synthetic biology : Engineer microbial chassis (e.g., E. coli) for heterologous this compound synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.